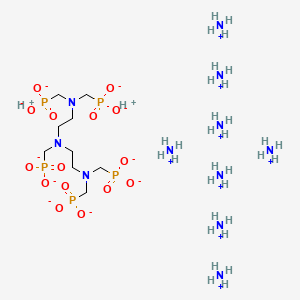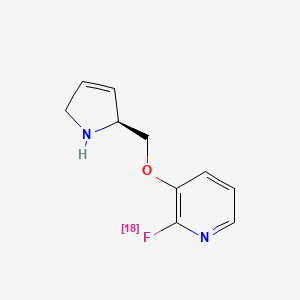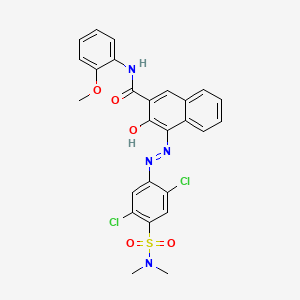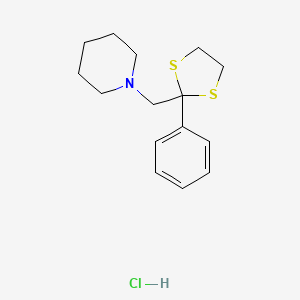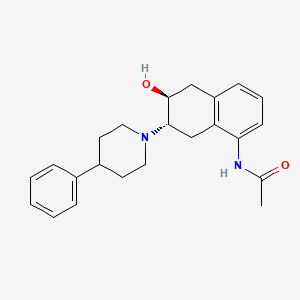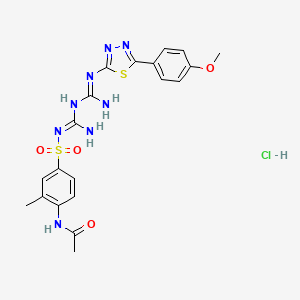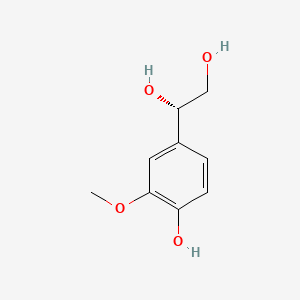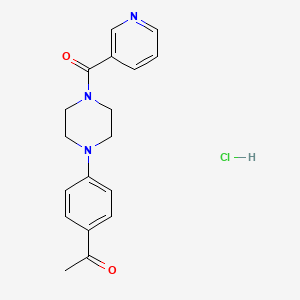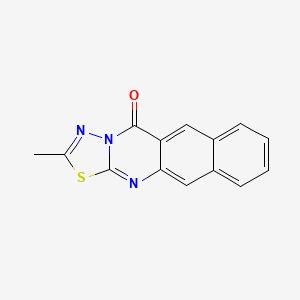
2-Methyl-5H-benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5H-benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5H-benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one typically involves multi-step organic reactions. A common approach might include the cyclization of appropriate precursors under specific conditions. For example, starting materials such as substituted anilines and thiadiazoles could be used, with cyclization facilitated by reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5H-benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5H-benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazoles: Compounds with a similar core structure but different substituents.
Quinazolines: Compounds with a similar quinazoline core but lacking the thiadiazole ring.
Uniqueness
2-Methyl-5H-benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one is unique due to its specific combination of functional groups and heteroatoms, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
82828-62-4 |
|---|---|
Molecular Formula |
C14H9N3OS |
Molecular Weight |
267.31 g/mol |
IUPAC Name |
14-methyl-13-thia-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,11,14-heptaen-17-one |
InChI |
InChI=1S/C14H9N3OS/c1-8-16-17-13(18)11-6-9-4-2-3-5-10(9)7-12(11)15-14(17)19-8/h2-7H,1H3 |
InChI Key |
QSPWQNWCPDPOGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=O)C3=CC4=CC=CC=C4C=C3N=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



